molecular formula C14H14O3 B13791937 1'-Acetonaphthone, 4'-(2-hydroxyethoxy)- CAS No. 7770-79-8

1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-

Cat. No.: B13791937
CAS No.: 7770-79-8
M. Wt: 230.26 g/mol
InChI Key: QHVYMDPABLEVKQ-UHFFFAOYSA-N
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Description

1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C14H14O3. It is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes an acetonaphthone core substituted with a hydroxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- typically involves the reaction of 1-acetonaphthone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the hydroxyethoxy group. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is utilized in the production of dyes, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1’-Hydroxy-2’-acetonaphthone: This compound shares a similar acetonaphthone core but differs in the position and type of substituent.

    2-Acetyl-1-naphthol: Another related compound with a hydroxyl group at a different position on the naphthalene ring.

Uniqueness: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

7770-79-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone

InChI

InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3

InChI Key

QHVYMDPABLEVKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO

Origin of Product

United States

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